An In-depth Technical Guide to 1,2,3-Heptanetriol: Structure, Properties, and Applications in Structural Biology for Drug Development
An In-depth Technical Guide to 1,2,3-Heptanetriol: Structure, Properties, and Applications in Structural Biology for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,2,3-heptanetriol. With a focus on its role as a tool in structural biology, this document details its synthesis and its utility in the crystallization of membrane proteins, which are critical targets for modern drug development.
Chemical Structure and Properties
1,2,3-Heptanetriol is a vicinal triol with a seven-carbon backbone. Its amphiphilic nature, stemming from a hydrophilic triol head group and a hydrophobic butyl tail, makes it a valuable detergent-like molecule in biochemical applications.
Below is a visualization of the chemical structure of 1,2,3-Heptanetriol.
Caption: 2D chemical structure of 1,2,3-Heptanetriol.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | heptane-1,2,3-triol[1] |
| CAS Number | 103404-57-5[1] |
| Molecular Formula | C₇H₁₆O₃[1] |
| Canonical SMILES | CCCCC(C(CO)O)O[1] |
| InChI | InChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3[1] |
| InChIKey | HXYCHJFUBNTKQR-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 148.20 g/mol [1] |
| Appearance | White crystalline powder or chunks |
| Melting Point | 75-81 °C |
| Storage Temperature | 2-8°C |
| Purity | ≥98.0% (GC) |
Synthesis of 1,2,3-Heptanetriol
The synthesis of 1,2,3-heptanetriol can be achieved through the enantioselective dihydroxylation of a terminal alkene, such as 1-heptene. The Sharpless Asymmetric Dihydroxylation is a well-established method for this transformation, yielding the vicinal diol with high enantioselectivity.[2][3][4]
The following diagram illustrates the general workflow for the synthesis of 1,2,3-Heptanetriol via Sharpless Asymmetric Dihydroxylation.
Caption: Synthesis workflow for 1,2,3-Heptanetriol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Heptene
This protocol is a representative method for the synthesis of (R,S)-1,2,3-heptanetriol.
Materials:
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1-Heptene
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AD-mix-β
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tert-Butanol (t-BuOH)
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Water (H₂O)
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Sodium sulfite (B76179) (Na₂SO₃)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Silica (B1680970) gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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A mixture of t-BuOH and H₂O (1:1, v/v) is prepared.
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AD-mix-β is added to the solvent mixture and stirred until both phases are clear.
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The mixture is cooled to 0°C in an ice bath.
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1-Heptene is added to the cooled reaction mixture.
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The reaction is stirred vigorously at 0°C and monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the addition of solid sodium sulfite.
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The mixture is stirred for an additional hour at room temperature.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2,3-heptanetriol.
Application in Drug Development: A Tool for Membrane Protein Crystallization
Membrane proteins are a major class of drug targets, but their structural determination is notoriously difficult due to their hydrophobic nature. 1,2,3-Heptanetriol, as a small amphiphile, plays a crucial role in the crystallization of membrane proteins by stabilizing them in a soluble form and facilitating the formation of well-ordered crystals.[5][6]
The following diagram illustrates the experimental workflow for using 1,2,3-heptanetriol in membrane protein crystallization.
Caption: Experimental workflow for membrane protein crystallization.
Experimental Protocol: Vapor Diffusion Crystallization of a Membrane Protein
This protocol provides a general framework for the use of 1,2,3-heptanetriol as an additive in the crystallization of a generic membrane protein.
Materials:
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Purified membrane protein in a suitable detergent solution (e.g., DDM, LDAO)
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Crystallization screening kits
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1,2,3-Heptanetriol stock solution (e.g., 1 M in water)
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Crystallization plates (e.g., 96-well sitting or hanging drop plates)
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Pipetting devices for nanoliter volumes
Procedure:
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Initial Screening: Perform initial crystallization screening of the purified membrane protein using commercially available sparse matrix screens. Set up sitting or hanging drops by mixing the protein solution with the reservoir solution in a 1:1 ratio (e.g., 100 nL + 100 nL).
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Identification of Initial Hits: Analyze the plates for crystal formation after several days to weeks. Identify conditions that produce any crystalline material, even if it is of poor quality (e.g., microcrystals, needles).
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Optimization with 1,2,3-Heptanetriol:
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Prepare a new set of crystallization experiments based on the initial hit conditions.
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Vary the concentrations of the precipitant and buffer around the initial hit conditions.
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Introduce 1,2,3-heptanetriol as an additive. This is typically done by adding a small volume of a stock solution to the protein drop. The final concentration of 1,2,3-heptanetriol in the drop can be screened over a range (e.g., 0.5% to 5% v/v).
-
-
Crystal Growth and Observation: Incubate the optimization plates and monitor for crystal growth. The addition of 1,2,3-heptanetriol can improve crystal size, morphology, and diffraction quality.
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Crystal Harvesting and X-ray Diffraction:
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Carefully harvest the best-looking crystals using a cryo-loop.
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Cryo-protect the crystals if necessary by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the reservoir solution.
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Flash-cool the crystals in liquid nitrogen.
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Collect X-ray diffraction data at a synchrotron source.
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Signaling Pathways and Biological Activity
Currently, there is no scientific literature available that describes a direct role for 1,2,3-heptanetriol in any biological signaling pathways or indicates any intrinsic biological activity. Its primary value in the context of drug development and biological research is as a physicochemical tool to enable the study of other biologically important molecules, namely membrane proteins.
Conclusion
1,2,3-Heptanetriol is a well-characterized small amphiphile with defined chemical and physical properties. While it does not possess known direct biological activity, its utility as an additive in the crystallization of membrane proteins makes it an invaluable tool for structural biologists and drug development professionals. The ability to obtain high-resolution structures of membrane protein drug targets is a critical step in structure-based drug design, and 1,2,3-heptanetriol can significantly contribute to the success of these endeavors. The provided synthesis and application protocols offer a starting point for researchers to utilize this compound in their structural biology workflows.
References
- 1. 1,2,3-Heptanetriol | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Membrane Protein Purification and Crystallization - 2nd Edition | Elsevier Shop [shop.elsevier.com]
